5-Chloro-3-(trifluoromethyl)picolinonitrile
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Overview
Description
5-Chloro-3-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H2ClF3N2. It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is known for its high reactivity and is commonly used as an intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(trifluoromethyl)picolinonitrile typically involves the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a temperature range of 108-110°C under reduced pressure (30 Torr) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored under inert gas at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(trifluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
5-Chloro-3-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
- 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
- 5-Amino-3-(trifluoromethyl)picolinonitrile
Uniqueness
5-Chloro-3-(trifluoromethyl)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Biological Activity
5-Chloro-3-(trifluoromethyl)picolinonitrile (C7H3ClF3N2) is a fluorinated organic compound that has garnered significant attention for its biological activities and applications in various fields, particularly in agriculture and medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid. This reaction is carried out under inert gas conditions to prevent side reactions, with temperatures maintained around 108-110 °C under reduced pressure. The compound is classified as an organofluorine compound due to its trifluoromethyl group, which significantly influences its reactivity and biological properties.
Biological Activity
This compound exhibits a range of biological activities that make it valuable in several applications:
- Agricultural Chemistry : The compound serves as a precursor for the fungicide fluopicolide, which is effective against various plant pathogens. Its trifluoromethyl group enhances its fungicidal properties by increasing lipophilicity and stability .
- Catalytic Applications : It has been utilized in homogeneous catalysis, particularly in reactions involving arylboronic acids. Studies have shown that ligands derived from this compound can achieve high yields in coupling reactions when optimized with appropriate catalysts .
The biological activity of this compound can be attributed to its high electrophilicity, enhanced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. This makes it effective in facilitating various organic transformations. The compound's reactivity allows it to participate in nucleophilic substitution reactions, which are crucial for its role as a synthetic intermediate .
Case Studies
- Fungicidal Activity : In a study assessing the efficacy of fluopicolide (derived from this compound) against Phytophthora species, results indicated significant reductions in pathogen growth at concentrations as low as 10 ppm. This underscores the compound's potential as a potent agricultural fungicide .
- Homogeneous Catalysis : Research demonstrated that using 300 mol % ZnCl₂ as a catalyst for reactions involving this compound yielded nearly quantitative results in synthesizing complex ligands for palladium catalysis. This highlights its utility in synthetic organic chemistry .
Property | Value |
---|---|
Molecular Formula | C7H3ClF3N2 |
Molecular Weight | 197.55 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Hazard Classification | Irritant |
Biological Activity Overview
Activity Type | Description |
---|---|
Fungicidal | Effective against Phytophthora species |
Catalytic | High yields in aryl coupling reactions |
Synthetic Intermediate | Used in various organic syntheses |
Properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNDQHSGIICWCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741928 |
Source
|
Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214349-71-9 |
Source
|
Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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